

1-(4-Bromophenyl)-3-methylbutan-1-ol structural analysis

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(4-Bromophenyl)-3-methylbutan-1-ol
Cat. No.: B8646180

[Get Quote](#)

An In-depth Technical Guide to the Structural Analysis of **1-(4-Bromophenyl)-3-methylbutan-1-ol**

Foreword

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and lead to significant financial and temporal losses. This guide provides a comprehensive, field-tested framework for the rigorous structural elucidation of **1-(4-bromophenyl)-3-methylbutan-1-ol**, a substituted secondary alcohol with potential applications as a synthetic intermediate.

As a Senior Application Scientist, my objective is not merely to present a list of analytical techniques but to provide a cohesive, logic-driven narrative. We will explore the why behind each experimental choice, demonstrating how a multi-pronged analytical approach creates a self-validating system of evidence. This document is designed for researchers, medicinal chemists, and quality control specialists who require a robust and reproducible methodology for structural confirmation and purity assessment.

Compound Profile: 1-(4-Bromophenyl)-3-methylbutan-1-ol

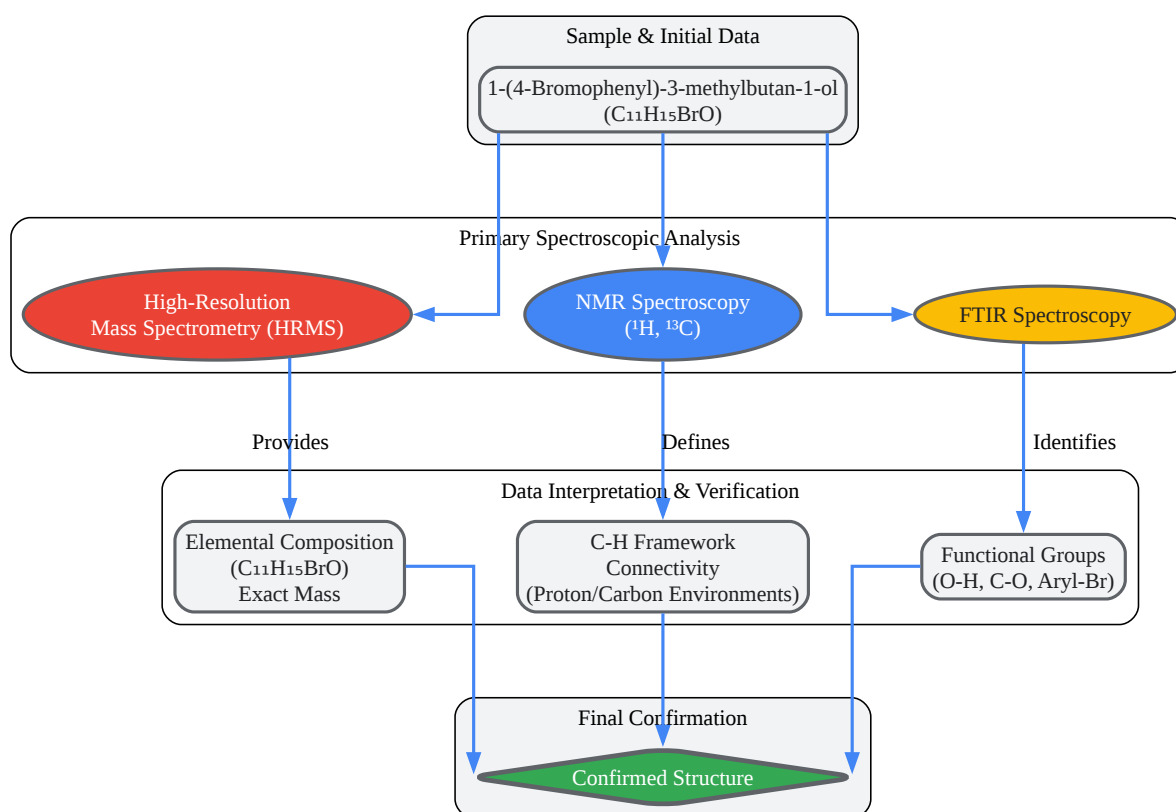
1-(4-Bromophenyl)-3-methylbutan-1-ol is a chiral secondary alcohol. Its structure comprises a para-substituted bromophenyl ring attached to a carbinol carbon, which is itself bonded to an isobutyl group. The presence of the bromine atom and the chiral center makes it a valuable building block for more complex molecules. Rigorous characterization is essential to ensure that the correct regio- and stereoisomer is being used in subsequent reactions.

Identifier	Value
IUPAC Name	1-(4-bromophenyl)-3-methylbutan-1-ol
Molecular Formula	C ₁₁ H ₁₅ BrO
Molecular Weight	243.14 g/mol
CAS Number	89944-27-4

The Analytical Strategy: A Multi-Technique Approach

Confirming a chemical structure is akin to solving a puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling them all can the full picture be revealed. Relying on a single technique is insufficient; for instance, while Mass Spectrometry can confirm the molecular weight, it cannot distinguish between isomers. Nuclear Magnetic Resonance (NMR) can define the carbon-hydrogen framework, but it may not readily identify the presence of certain functional groups that Infrared (IR) Spectroscopy can.

Our strategy is therefore built on the principle of orthogonal verification, where each technique independently and collectively supports the proposed structure.



[Click to download full resolution via product page](#)

Diagram 1: The Orthogonal Analytical Workflow. This diagram illustrates the core principle of using multiple, independent spectroscopic techniques to build a robust, self-validating case for the structure of **1-(4-bromophenyl)-3-methylbutan-1-ol**.

Spectroscopic Prediction: Anticipating the Signature

Before entering the laboratory, a seasoned scientist will predict the expected spectroscopic data. This exercise sharpens analytical acumen and provides a theoretical baseline against which to compare experimental results, making it easier to spot anomalies or impurities.

Predicted ^1H NMR Spectrum (500 MHz, CDCl_3)

The proton NMR spectrum is arguably the most informative for determining the carbon-hydrogen framework. We anticipate the following signals:

Proton(s)	Environment	Predicted Shift (δ , ppm)	Predicted Multiplicity	Integration
H-a	Doublet, 2H	~7.45	d	2H
H-b	Doublet, 2H	~7.25	d	2H
H-c	Triplet, 1H	~4.60	t	1H
H-d	Singlet (broad), 1H	~1.90	s	1H
H-e	Multiplet, 2H	~1.70	m	2H
H-f	Multiplet, 1H	~1.50	m	1H
H-g	Doublet, 6H	~0.90	d	6H

- Causality: The aromatic protons (H-a, H-b) are deshielded by the ring current and split each other into doublets. H-c, the proton on the carbon bearing the oxygen (the carbinol proton), is significantly deshielded by the electronegative oxygen and the aromatic ring. It is split into a triplet by the adjacent two H-e protons. The alcohol proton (H-d) is often a broad singlet due to chemical exchange and may not show coupling.^[1] The aliphatic protons (H-e, H-f, H-g) appear in the upfield region, with splitting patterns determined by their neighbors according to the n+1 rule.

Predicted ^{13}C NMR Spectrum (125 MHz, CDCl_3)

The ^{13}C NMR spectrum reveals the number of unique carbon environments. For this molecule, we expect 9 distinct signals due to symmetry in the phenyl ring and the isobutyl group.

Carbon(s)	Environment	Predicted Shift (δ , ppm)
C1	Quaternary, Ar-C-Br	~121.5
C2	Tertiary, Ar-C-H	~128.0
C3	Tertiary, Ar-C-H	~131.5
C4	Quaternary, Ar-C-CH	~144.0
C5	Tertiary, CH-OH	~75.0
C6	Secondary, CH_2	~48.0
C7	Tertiary, CH	~25.0
C8, C9	Primary, CH_3	~22.5

- Causality: The chemical shifts are determined by the local electronic environment. The carbon attached to bromine (C1) and the carbinol carbon (C5) are significantly influenced by the electronegativity of the heteroatoms. Aromatic carbons appear between 110-160 ppm, while aliphatic carbons are found in the upfield region (< 50 ppm). Online prediction tools can provide excellent estimates based on extensive databases.[\[2\]](#)[\[3\]](#)[\[4\]](#)

Predicted Key IR Absorptions

Infrared spectroscopy is unparalleled for the rapid identification of functional groups.

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Appearance
O-H Stretch	3500 - 3200	Strong, Broad
Aromatic C-H Stretch	3100 - 3000	Medium, Sharp
Aliphatic C-H Stretch	3000 - 2850	Strong, Sharp
Aromatic C=C Stretch	1600 - 1450	Medium, Sharp (multiple bands)
C-O Stretch (Secondary Alcohol)	~1100	Strong, Sharp
Aryl-Br Stretch	~1070	Medium, Sharp

- Causality: The broadness of the O-H stretch is a hallmark of hydrogen bonding.[5] The position of the C-O stretch is diagnostic for the type of alcohol; secondary alcohols typically appear around 1100 cm⁻¹.[6]

Predicted Mass Spectrometry Fragmentation (EI)

In Electron Ionization Mass Spectrometry (EI-MS), the molecule is fragmented in a predictable manner, providing a fingerprint that helps confirm the structure.

- Molecular Ion (M⁺): A pair of peaks at m/z 242 and 244 with an approximate 1:1 intensity ratio, which is the characteristic isotopic signature of a single bromine atom (⁷⁹Br and ⁸¹Br).
- Key Fragments:
 - Loss of H₂O (Dehydration): [M-18]⁺ at m/z 224/226. This is a common fragmentation pathway for alcohols.[5]
 - Loss of isobutyl radical (•C₄H₉): [M-57]⁺ at m/z 185/187. This corresponds to the [Br-C₆H₄-CHOH]⁺ fragment.
 - Tropylium-type ion: A peak at m/z 107, corresponding to the benzylic cation [C₆H₄-CHOH]⁺ after loss of Br. A subsequent peak at m/z 77 can also be observed due to loss of

CHOH.[7]

Experimental Protocols: Generating the Evidence

The following protocols are standardized methodologies designed for robustness and reproducibility.

Protocol: High-Resolution Mass Spectrometry (HRMS)

- Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
- Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) or Orbitrap mass spectrometer.
- Acquisition Parameters:
 - Ionization Mode: Positive ESI.
 - Mass Range: 50-500 m/z.
 - Resolution: >10,000 FWHM.
 - Calibration: Calibrate the instrument immediately prior to analysis using a known standard (e.g., sodium formate).
- Data Analysis: Determine the accurate mass of the $[M+H]^+$ or $[M+Na]^+$ adduct. Use the instrument's software to calculate the elemental formula that matches the measured mass to within a 5 ppm error tolerance.

Protocol: NMR Spectroscopy (^1H and ^{13}C)

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% tetramethylsilane (TMS) as an internal standard.
- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:

- Pulse Program: Standard single-pulse (zg30).
- Spectral Width: -2 to 12 ppm.
- Acquisition Time: ~3 seconds.
- Relaxation Delay (d1): 2 seconds.
- Number of Scans: 8-16.
- ¹³C NMR Acquisition:
 - Pulse Program: Proton-decoupled (zgpg30).
 - Spectral Width: -10 to 220 ppm.
 - Acquisition Time: ~1 second.
 - Relaxation Delay (d1): 2 seconds.
 - Number of Scans: 512-1024 (or more, as needed for signal-to-noise).
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS peak at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm. Integrate the ¹H signals and analyze the multiplicities.

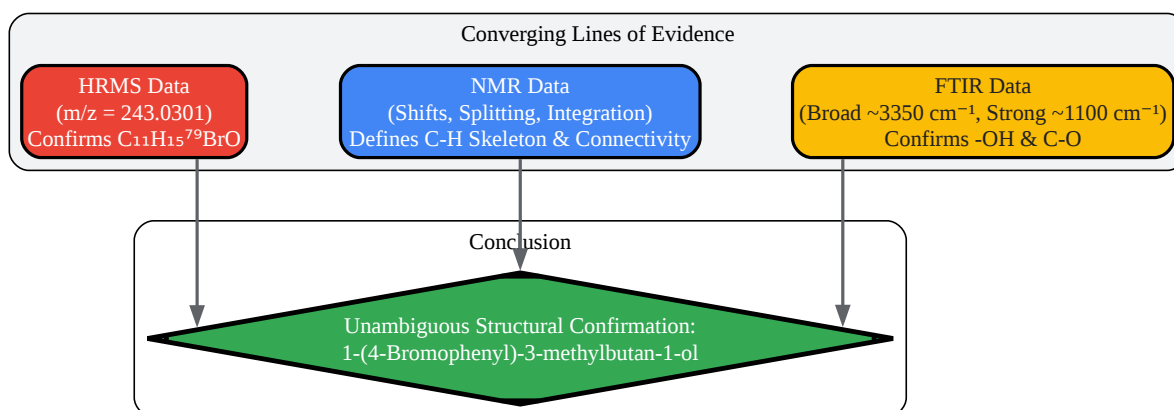
Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

- Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
- Sample Preparation: Place a small amount (1-2 mg) of the solid compound or a single drop of the liquid directly onto the ATR crystal.
- Acquisition:
 - Collect a background spectrum of the clean, empty ATR crystal.

- Collect the sample spectrum.
- Wavenumber Range: 4000 - 400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.
- Data Analysis: The software will automatically ratio the sample spectrum to the background spectrum. Identify and label the key absorption bands corresponding to the predicted functional groups.

Data Synthesis and Final Confirmation

The power of this methodology lies in the convergence of data. The HRMS confirms the elemental formula. The ^1H and ^{13}C NMR data assemble the molecular skeleton piece by piece, defining the connectivity. The FTIR confirms the presence of the key alcohol and aromatic functional groups. When all experimental data align perfectly with the predicted data, the structure is confirmed with a high degree of confidence.



[Click to download full resolution via product page](#)

Diagram 2: The Logic of Structural Confirmation. This flowchart demonstrates how distinct datasets from HRMS, NMR, and FTIR converge to provide an unambiguous structural assignment.

This comprehensive approach, blending predictive analysis with rigorous, multi-technique experimental verification, ensures the highest level of scientific integrity. It provides a reliable and self-validating workflow for any researcher or drug development professional tasked with confirming the identity and structure of **1-(4-bromophenyl)-3-methylbutan-1-ol** or analogous synthetic intermediates.

References

- Bernstein Group. (1992). Benzyl alcohol–water and benzyl alcohol–ammonia clusters: Ion fragmentation and chemistry. *The Journal of Chemical Physics*. [\[Link\]](#)
- Brainly.in. (2023). Benzyl alcohol mass spectrum fragmentation. [\[Link\]](#)
- Chemistry Stack Exchange. (2019). How Does Benzyl Alcohol Produce a Peak at $m/z = 79$? [\[Link\]](#)
- University of Calgary. Ch13 - Mass Spectroscopy. [\[Link\]](#)
- SciSpace. Gas Chromatography-Mass spectrometric Determination of Benzyl alcohol in Injectable Suspensions. [\[Link\]](#)
- ResearchGate. (2025). Studying the composition of alcohols using IR spectroscopy. [\[Link\]](#)
- Spectroscopy Online. (2017). Alcohols—The Rest of the Story. [\[Link\]](#)
- PubChem. 1-(4-bromophenyl)-3,3-dimethylbutan-1-ol. [\[Link\]](#)
- Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [\[Link\]](#)
- The Royal Society of Chemistry. Electronic Supplementary Information. [\[Link\]](#)
- Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscopy of Organic Material. [\[Link\]](#)

- ACD/Labs. NMR Prediction. [[Link](#)]
- Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. *Metabolites*. [[Link](#)]
- MySkinRecipes. 1-(4-bromophenyl)but-3-en-1-ol. [[Link](#)]
- CASPRE. ¹³C NMR Predictor. [[Link](#)]
- ResearchGate. (2016). Can anyone help me to tell me any online website to check ¹³C NMR prediction?. [[Link](#)]
- Chemistry Stack Exchange. (2020). ¹H NMR splitting of 3-methyl-1-butanol. [[Link](#)]
- NMRDB. Predict ¹³C carbon NMR spectra. [[Link](#)]
- University of Example. NMR spectra 1-¹³C. [[Link](#)]
- NMRDB. Predict ¹H NMR. [[Link](#)]
- University of Liverpool Repository. (2005). PREDICTION OF ¹H NMR CHEMICAL SHIFTS AND CONFORMATIONAL ANALYSIS OF ORGANIC MOLECULES. [[Link](#)]
- YouTube. (2021). Exercise 16.7 - Predicting Chemical Shifts in an ¹H-NMR Spectrum. [[Link](#)]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

1. chemistry.stackexchange.com [chemistry.stackexchange.com]
2. acdlabs.com [acdlabs.com]
3. CASPRE [caspre.ca]
4. Visualizer loader [nmrdb.org]

- [5. chem.libretexts.org \[chem.libretexts.org\]](https://chem.libretexts.org)
- [6. spectroscopyonline.com \[spectroscopyonline.com\]](https://spectroscopyonline.com)
- [7. brainly.in \[brainly.in\]](https://brainly.in)
- To cite this document: BenchChem. [1-(4-Bromophenyl)-3-methylbutan-1-ol structural analysis]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b8646180/docs#1-4-bromophenyl-3-methylbutan-1-ol-structural-analysis\]](https://www.benchchem.com/product/b8646180/docs#1-4-bromophenyl-3-methylbutan-1-ol-structural-analysis)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)

